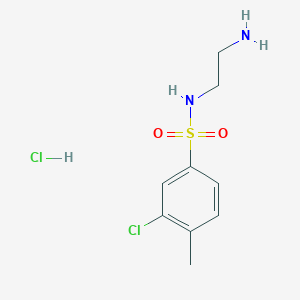
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as FEBS or 4F-ethylthio-2,3,5,6-tetrafluorobenzene sulfonamide hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer cells. In
作用機序
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride inhibits carbonic anhydrase IX by binding to the active site of the protein. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells, and inhibition of this protein can lead to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of other diseases such as glaucoma and epilepsy. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potency as an inhibitor of carbonic anhydrase IX. This makes it a useful tool for studying the role of this protein in cancer biology. In addition, this compound has been shown to be selective for carbonic anhydrase IX, which reduces the risk of off-target effects. However, this compound can be difficult to work with due to its low solubility in water and organic solvents. This can make it challenging to prepare solutions for use in experiments.
将来の方向性
There are several future directions for research on N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of new therapies for cancer that target this protein. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of other diseases such as glaucoma and epilepsy.
合成法
The synthesis of N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoethanethiol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This synthesis method has been well-established and has been used to produce this compound in large quantities for scientific research.
科学的研究の応用
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride has been used in a wide range of scientific research applications. One of its primary uses is as an inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been used as a tool for studying the role of carbonic anhydrase IX in cancer biology.
特性
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F4N2O2S.ClH/c10-6-1-2-8(7(5-6)9(11,12)13)18(16,17)15-4-3-14;/h1-2,5,15H,3-4,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQVISCKAHHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)


![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
